

An In-depth Technical Guide to the Crystal Structure of 5-Methylisophthalic Acid

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Compound of Interest

Compound Name: 2-Methylisophthalic acid

Cat. No.: B176010

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Disclaimer: The following analysis is provided for 5-Methylisophthalic acid. Due to the absence of publicly available crystallographic data for **2-Methylisophthalic acid**, this closely related isomer is presented as a suitable analogue for understanding the crystallographic characteristics of this class of compounds.

This guide offers a detailed examination of the crystal structure of 5-Methylisophthalic acid, targeting researchers, scientists, and professionals in drug development. The information is compiled from crystallographic databases and is intended to provide a comprehensive overview of its solid-state architecture.

Crystallographic Data Summary

The crystal structure of 5-Methylisophthalic acid has been determined by X-ray diffraction. The key crystallographic parameters are summarized in the table below for clear and easy comparison. This data provides the fundamental information about the unit cell and the arrangement of molecules within the crystal lattice.

Parameter	Value
Chemical Formula	C ₉ H ₈ O ₄
Formula Weight	180.16 g/mol
Crystal System	Monoclinic
Space Group	P 1 2 ₁ /c 1
Unit Cell Dimensions	a = 12.33 Å, b = 5.02 Å, c = 13.52 Å
α = 90°, β = 107.50°, γ = 90°	
Unit Cell Volume	797.91 Å ³
Z Value	4
Calculated Density	1.500 g/cm ³
COD ID	8102356

Experimental Protocols

While the specific experimental details for this exact crystal structure determination are not readily available in the public domain, a general methodology for single-crystal X-ray diffraction of a small organic molecule like 5-Methylisophthalic acid is outlined below. This protocol is standard in the field of crystallography.

1. Crystal Growth:

- Single crystals of 5-Methylisophthalic acid suitable for X-ray diffraction are typically grown from a supersaturated solution.
- A common method is slow evaporation of a solvent in which the compound has moderate solubility. Solvents such as ethanol, methanol, or acetone, or mixtures with water, are often employed.
- The solution is left undisturbed in a vessel with a loose-fitting cover to allow for slow evaporation over several days to weeks, promoting the formation of well-ordered, single crystals.

2. Data Collection:

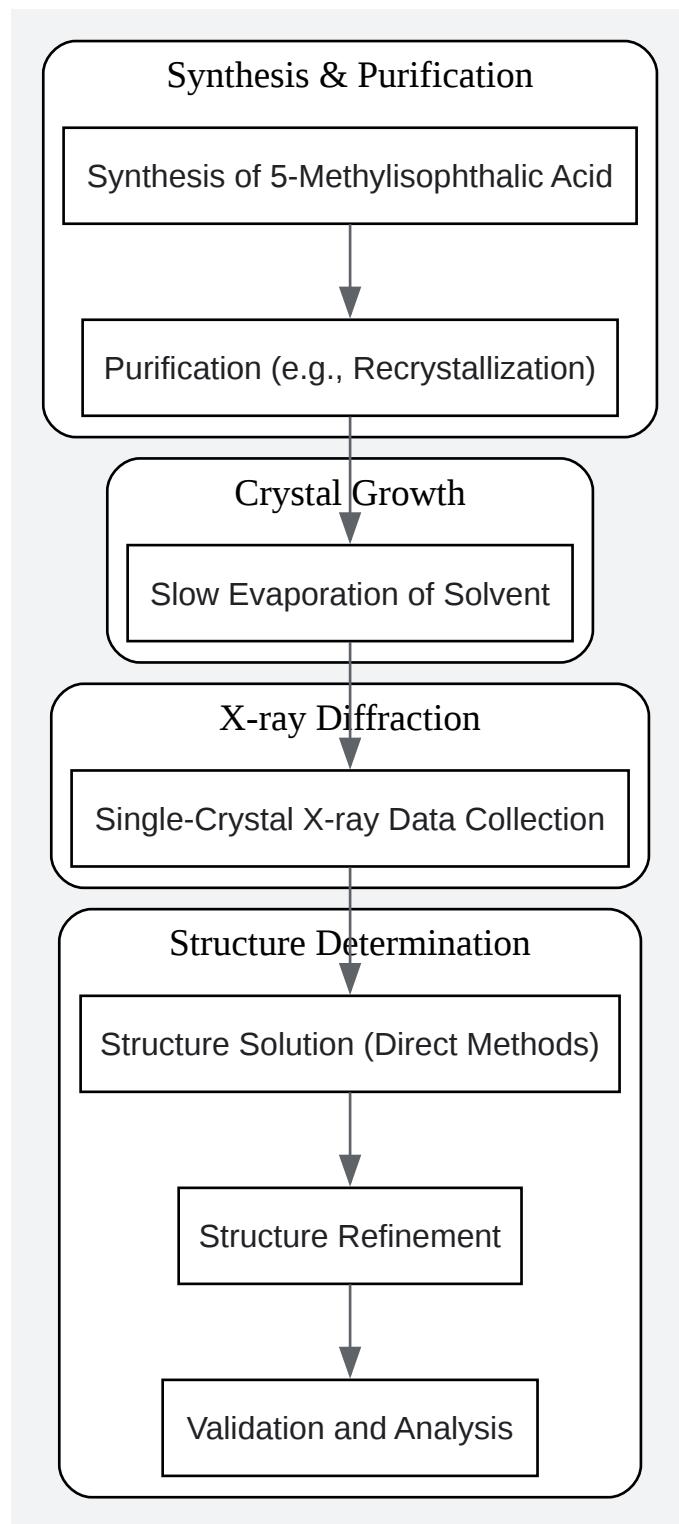
- A suitable single crystal is selected and mounted on a goniometer head.
- The crystal is then placed in a single-crystal X-ray diffractometer.
- Data is typically collected at a low temperature (e.g., 100-150 K) using a cryostream to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern.
- Monochromatic X-rays (e.g., Mo K α or Cu K α radiation) are directed at the crystal.
- As the crystal is rotated, a series of diffraction images are collected by a detector.

3. Structure Solution and Refinement:

- The collected diffraction data is processed to determine the unit cell parameters and space group.
- The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
- This initial model is then refined using full-matrix least-squares on F^2 to improve the fit between the calculated and observed diffraction data.
- Hydrogen atoms are often located from the difference Fourier map and refined isotropically, or they are placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and a key aspect of the molecular structure.



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Experimental workflow for crystal structure analysis.
Molecular structure of 5-Methylisophthalic acid.

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